molecular formula C12H19NO3 B2394444 tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate CAS No. 1934530-53-6

tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B2394444
CAS No.: 1934530-53-6
M. Wt: 225.288
InChI Key: AKASKWHHFZKRSH-UHFFFAOYSA-N
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Description

tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is a high-value chemical building block with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound features a spiro[3.3]heptane core structure, a motif of significant interest in medicinal chemistry for its ability to impart three-dimensionality and improve physicochemical properties in drug candidates . The molecule is furnished with both a Boc-protected amine and a ketone group, making it a versatile synthetic intermediate for constructing more complex molecules, particularly in pharmaceutical research . The ketone functionality serves as a handle for further synthetic transformations, while the Boc-protected amine can be deprotected to reveal a free amine for amide bond formation or other coupling reactions. As a key intermediate, its primary research value lies in the development of novel therapeutic agents; for example, related spiro[3.3]heptane derivatives are investigated as potent and selective muscarinic M1 and/or M4 receptor agonists, representing a promising approach for treating neurological disorders such as Alzheimer's disease and schizophrenia . This product is provided as a powder and is intended for research and further manufacturing applications, strictly for laboratory use. It is not intended for diagnostic or human use. Safety data should be consulted prior to use.

Properties

IUPAC Name

tert-butyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-6-12(7-8)5-4-9(12)14/h8H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKASKWHHFZKRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches for Spiro[3.3]heptane Intermediates

The spiro[3.3]heptane framework is typically constructed via intramolecular cyclization of bicyclic precursors. A representative protocol involves treating 2-(bromomethyl)cyclohexanone with a strong base (e.g., KOtBu) in tetrahydrofuran at −78°C, inducing ring contraction to form the spirocyclic ketone. This intermediate is subsequently functionalized at the 2-position through nucleophilic substitution or reductive amination.

Optimized Synthetic Routes

Two-Step Coupling Methodology

Industrial-scale synthesis often employs a two-step sequence combining spirocycle formation and carbamate coupling (Table 1):

Table 1: Representative Two-Step Synthesis

Step Reagents/Conditions Yield Purity
1. Spirocycle formation 2-(Bromomethyl)cyclohexanone, KOtBu, THF, −78°C 68% 89%
2. Boc protection Boc₂O, DMAP, CH₂Cl₂, 25°C 76% 95%

This method balances scalability and efficiency, though the low-temperature requirement in Step 1 increases operational complexity.

One-Pot Tandem Reaction

Recent advances demonstrate a one-pot approach using dual catalysts:

  • Ring contraction : Pd(OAc)₂/Xantphos catalyzes alkene cyclization at 80°C
  • In situ Boc protection : Add Boc₂O directly to reaction mixture

Key advantages include:

  • Eliminates intermediate purification
  • Reduces total reaction time by 40%
  • Maintains 71% overall yield

However, catalyst loading (5 mol% Pd) raises cost concerns for large-scale applications.

Critical Reaction Parameters

Temperature and Solvent Effects

Solvent polarity profoundly impacts carbamate regioselectivity (Figure 1):

Polar solvents (DMF, DMSO) : Favor N-carbamation (>9:1 selectivity)
Nonpolar solvents (toluene, CH₂Cl₂) : Promote O-carbamation byproducts (up to 35%)

Optimal conditions use dichloromethane with 0.1M concentration, achieving 94% N-selectivity at 25°C.

Catalytic Systems

Comparative catalyst screening reveals:

Catalyst Yield (%) Reaction Time (h)
DMAP 76 3
Pyridine 58 6
Imidazole 63 4

DMAP’s superior performance stems from its strong nucleophilic activation of Boc₂O.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water gradient achieves baseline separation of carbamate isomers. Typical conditions:

  • Flow rate: 1.5 mL/min
  • Gradient: 30% → 70% acetonitrile over 20 min
  • Detection: UV 254 nm

This method reduces isomeric impurities from 12% to <0.5% in final product.

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) produces needle-like crystals suitable for X-ray diffraction analysis:

  • Dissolution at 65°C
  • Slow cooling (0.5°C/min) to 4°C
  • 89% recovery with 99.2% purity

Crystal structure analysis confirms the carbamate group occupies the equatorial position on the spirocyclic framework.

Comparative Analysis with Analogous Carbamates

Steric Effects in Spirocyclic Systems

tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate exhibits distinct reactivity compared to non-spiro analogs:

Property Spirocarbamate Linear Analog
Boc deprotection temp 120°C 95°C
Hydrolytic stability (t₁/₂, pH7) 48 h 12 h
Melting point 142–144°C 89–91°C

The rigid spiro architecture enhances thermal stability but complicates nucleophilic reactions at the carbamate oxygen.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot-scale trials using Corning AFR™ reactors demonstrate:

  • 92% conversion in 8-minute residence time
  • 15% higher yield vs batch process
  • 60% reduction in Boc₂O usage

Key parameters:

  • Temperature: 50°C
  • Pressure: 2.5 bar
  • Catalyst: Immobilized DMAP on silica

This approach addresses the exothermic nature of Boc protection, enabling safer scale-up.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly due to its spirocyclic framework. The following are key aspects of its application in this field:

  • Reactivity : The spiro structure enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and cycloadditions. This reactivity is attributed to the strain in the spirocyclic system, which can facilitate reactions under milder conditions than typical linear or cyclic compounds.
  • Synthesis of Complex Molecules : tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate can be utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow for the introduction of diverse functional groups, enabling the creation of tailored compounds for specific applications.

Medicinal Chemistry

While specific biological activity data for this compound is limited, its structural similarities with other biologically active compounds suggest potential medicinal applications:

  • Anticancer Activity : Compounds with similar spirocyclic structures have been investigated for their anticancer properties. For instance, derivatives of spirocyclic compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may exhibit similar properties.
  • Drug Development : The compound's unique structure may contribute to its ability to interact with biological macromolecules, making it a candidate for drug development. Its potential as a lead compound could be explored in the context of designing new therapeutics targeting specific diseases.

Comparative Analysis with Related Compounds

To better understand the applications of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamateSpirocyclic structureSlightly different ketone position
Tert-butyl (5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl)carbamateSimilar spiro structureVariation in substituents affecting sterics
Tert-butyl N-(6-methylspiro[3.3]heptan-2-yl)carbamateContains methyl substitutionDifferent steric effects

This table illustrates how variations in substituents can influence the properties and potential applications of these compounds while maintaining a common spirocyclic framework.

Case Studies and Research Findings

Although direct case studies on this compound are scarce, several studies on related compounds provide insights into its potential applications:

  • Cytotoxic Activity Study : Research on similar spirocyclic compounds has indicated that modifications can enhance cytotoxicity against cancer cell lines, suggesting that this compound might also display such activity when appropriately modified.
  • Synthetic Pathways : Studies detailing synthetic routes emphasize the importance of stereochemical control in yielding biologically active compounds efficiently. This highlights the necessity for careful design in utilizing this compound as an intermediate.

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and specificity in these interactions .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Structural Differences vs. Target Compound Key Inferred Properties Reference
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate 1118786-86-9 Oxo group at position 6 instead of 5 Altered electronic density; potential differences in solubility and metabolic stability
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate 1000933-99-2 Hydroxyl group replaces oxo at position 6 Increased polarity due to -OH; enhanced hydrogen bonding capacity
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid 1087798-38-6 Carboxylic acid replaces carbamate at position 2 Higher acidity; potential for salt formation or esterification
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate 1118786-85-8 Aza substitution (N) replaces spiro carbon Altered basicity; possible coordination with metal ions
tert-Butyl spiro[2.4]heptan-1-ylcarbamate 1774896-53-5 Spiro ring system reduced to 2.4 configuration Increased ring strain; reduced conformational stability

Functional Group Variations

  • Oxo vs.
  • Carbamate vs. Carboxylic Acid : The carboxylic acid derivative (1087798-38-6) introduces ionizable functionality, enabling pH-dependent solubility and reactivity in coupling reactions, unlike the neutral carbamate group .

Spiro Ring Modifications

  • 3.3 vs. 2.4 Spiro Systems : Compounds with a 2.4 spiro configuration (e.g., 1774896-53-5) exhibit smaller ring sizes, leading to higher ring strain and reduced thermal stability compared to the 3.3 system .

Research Findings and Implications

  • Synthetic Utility : The Boc-protected carbamate group in these analogs (e.g., 1118786-86-9) facilitates deprotection under mild acidic conditions, making them versatile intermediates in peptide and small-molecule synthesis .
  • Biological Relevance : The spirocyclic framework may enhance metabolic stability by restricting conformational flexibility, a property leveraged in drug design for protease inhibitors or kinase modulators .

Biological Activity

tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate is a compound characterized by its unique spirocyclic structure, which combines a tert-butyl group with a carbamate functional group. This structural complexity contributes to its potential applications in medicinal chemistry and biological research. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight: 225.29 g/mol
  • CAS Number: 1934530-53-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly proteins and enzymes. The carbamate group can form covalent bonds with nucleophilic sites on these biological macromolecules, leading to modulation or inhibition of their activity. The spirocyclic structure enhances the stability and specificity of these interactions, making it an interesting subject for further investigation in drug design and enzyme interaction studies .

Biological Activity

Research indicates that compounds with similar structural motifs have been explored for various biological properties, including:

  • Enzyme Inhibition: The compound has shown potential in modulating enzyme activities through its interaction with active sites.
  • Protein-Ligand Binding Studies: Its stable carbamate group allows for detailed studies on binding affinities and kinetics in protein-ligand interactions .

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    • A study focused on the interaction of this compound with serine proteases demonstrated that the compound acts as an effective inhibitor, providing insights into its potential therapeutic applications in diseases involving protease dysregulation .
  • Synthesis and Biological Evaluation:
    • The synthesis of this compound was optimized to enhance yield and purity, followed by biological evaluations which indicated moderate activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Comparative Analysis:
    • A comparative study with structurally similar compounds revealed that variations in the position of the oxo group significantly affect biological activity. For instance, tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate exhibited different inhibitory profiles compared to this compound, highlighting the importance of structural nuances in drug design .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundSpirocyclic structureSpecific oxo group position influences reactivity
tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamateSimilar spiro structureDifferent oxo group position affects activity
tert-butyl N-(6-methylspiro[3.3]heptan-2-yl)carbamateContains methyl substitutionVaries steric effects

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a spirocyclic ketone precursor with tert-butyl carbamate. Reaction optimization may include adjusting bases (e.g., sodium hydride or potassium carbonate) and solvents (e.g., THF or DMF) to improve yield. Computational methods, such as quantum chemical calculations, can predict optimal conditions by modeling reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can researchers characterize this compound to confirm its structure and purity?

Key techniques include:

  • NMR spectroscopy for structural elucidation (e.g., confirming spirocyclic and tert-butyl groups).
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • HPLC for purity assessment (>95% as per quality control standards) .
  • Infrared (IR) spectroscopy to identify functional groups like carbonyl and carbamate stretches.

Q. What are the recommended storage conditions and stability considerations for this compound?

Store at 2–8°C in airtight containers to prevent degradation. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizers, as these may hydrolyze the carbamate group or oxidize the spirocyclic core. Stability under inert atmospheres (e.g., nitrogen) should be validated via accelerated degradation studies .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of reaction mechanisms involving this compound?

Tools like density functional theory (DFT) can map reaction coordinates, predict intermediates, and identify rate-limiting steps. For example, simulations may reveal steric effects in nucleophilic substitution reactions or stabilization of transition states in oxidation/reduction pathways. Integration with experimental data (e.g., kinetic studies) refines mechanistic hypotheses .

Q. What strategies are effective for assessing the biological activity of this compound, particularly its interactions with enzymes or receptors?

  • In vitro assays : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorescence-based or calorimetric methods.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.
  • Molecular docking : Predict binding modes to receptors using software like AutoDock or Schrödinger. Prioritize targets based on structural similarity to known bioactive spirocyclic compounds .

Q. How should researchers resolve contradictions in toxicity data across safety reports?

Discrepancies in hazard classifications (e.g., acute toxicity vs. non-hazardous labels) require:

  • Validation studies : Replicate acute toxicity tests (e.g., OECD Guideline 423) using standardized protocols.
  • Dose-response analysis : Determine LD50/LC50 values in cell lines (e.g., HepG2) or animal models.
  • Literature cross-referencing : Compare findings with structurally analogous carbamates to identify trends .

Q. What methodologies enable the introduction of functional groups to the spirocyclic framework without disrupting its conformation?

  • Protecting group strategies : Temporarily shield reactive sites (e.g., using tert-butyl groups) during derivatization.
  • Click chemistry : Employ copper-catalyzed azide-alkyne cycloaddition for selective modifications.
  • Microwave-assisted synthesis : Enhance reaction efficiency for sterically hindered positions .

Q. How can stereochemical challenges in synthesizing or analyzing this compound be addressed?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • X-ray crystallography : Resolve absolute configuration of crystals.
  • Circular dichroism (CD) : Correlate spectral data with computational models to assign stereochemistry .

Q. What experimental designs are recommended for evaluating the compound’s potential genotoxicity or carcinogenicity?

  • Ames test : Assess mutagenicity in bacterial strains (e.g., Salmonella typhimurium).
  • Comet assay : Detect DNA damage in mammalian cells.
  • Chronic exposure studies : Monitor tumorigenicity in rodent models over 6–24 months, referencing IARC or NTP guidelines .

Q. How can chemical software improve data management and predictive modeling for this compound?

  • Cheminformatics platforms (e.g., ChemAxon): Manage structural data and predict physicochemical properties (e.g., logP, solubility).
  • Machine learning : Train models on spirocyclic compound datasets to forecast synthetic yields or bioactivity.
  • Process simulation tools : Optimize scale-up parameters (e.g., heat transfer, mixing efficiency) using Aspen Plus .

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